![molecular formula C21H17N5O5 B2970949 methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251696-43-1](/img/structure/B2970949.png)
methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, including pyrazoline and pyrazole derivatives, is a fundamental application. These compounds are synthesized from various precursors through reactions that introduce additional functional groups or form new ring systems. For example, Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives with potential antimicrobial activity against various bacteria and fungi, showcasing the versatility of these heterocyclic scaffolds in drug discovery (Hassan, 2013).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds is a significant area of application. The derivatives of triazolo[4,3-a]pyrazine and related compounds have been evaluated for their efficacy against a range of microbial pathogens. The study by Hassan et al. explored the antimicrobial potential of newly synthesized compounds, indicating the potential for developing new antibacterial and antifungal agents (Hassan, 2013).
Heterocyclic Systems in Drug Design
Heterocyclic compounds play a crucial role in medicinal chemistry as they form the core structure of many therapeutic agents. The work by Toplak et al. (1999) and Stanovnik et al. (1990) on the synthesis of fused pyrimidinones and other heterocyclic systems using derivatives similar to the query compound underscores the importance of these molecules in the development of new drugs with potential for various therapeutic applications (Toplak et al., 1999; Stanovnik et al., 1990).
作用機序
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, as the kinase is unable to promote growth and survival .
Biochemical Pathways
The compound’s action primarily affects the c-Met signaling pathway . By inhibiting c-Met kinase, the compound disrupts the pathway, leading to a decrease in signals that promote cell growth and survival . This can result in the inhibition of cancer cell proliferation .
Result of Action
The compound’s action results in a decrease in the proliferation of cancer cells . Specifically, it has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound could potentially be used as an effective anti-cancer agent .
特性
IUPAC Name |
methyl 2-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-30-20(28)15-9-5-6-10-16(15)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSXCAVFPNQPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。